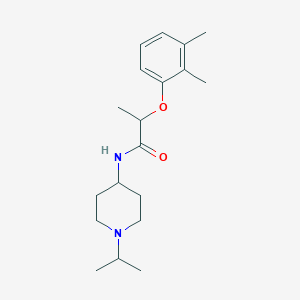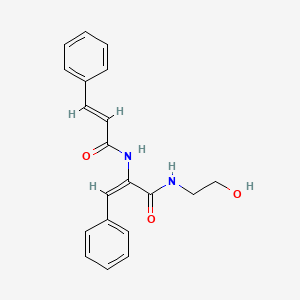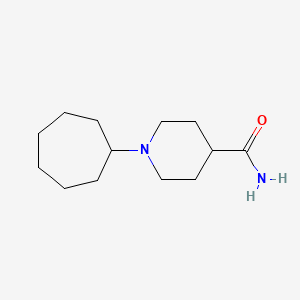![molecular formula C16H16ClN3O3S B4881080 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, as well as an increase in apoptosis.
Biochemical and Physiological Effects
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has also demonstrated efficacy in preclinical models of autoimmune diseases, with a reduction in disease severity and inflammation. However, further studies are needed to determine the long-term effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide on normal B-cell function and immune system homeostasis.
Advantages and Limitations for Lab Experiments
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BCR signaling in both normal and malignant B-cells. However, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.
Future Directions
Future research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in patients with B-cell malignancies and autoimmune diseases.
2. Studies to investigate the long-term effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide on normal B-cell function and immune system homeostasis.
3. Development of more potent and selective BTK inhibitors based on the structure of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide.
4. Investigation of the potential of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
5. Studies to elucidate the mechanisms of resistance to BTK inhibitors, including N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, and the development of strategies to overcome resistance.
In conclusion, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further research is needed to evaluate the safety and efficacy of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in clinical trials and to investigate its potential in combination with other therapies.
Synthesis Methods
The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide to form the corresponding isothiocyanate. This intermediate is then reacted with 2-furoic acid to yield N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide. The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-12-10-11(3-4-13(12)20-5-8-22-9-6-20)18-16(24)19-15(21)14-2-1-7-23-14/h1-4,7,10H,5-6,8-9H2,(H2,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJUHCYDEZCCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-bromo-1H-benzimidazole](/img/structure/B4881010.png)

![heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4881022.png)
![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)

![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)

![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)